5-(4-Bromopyridin-2-yl)pyrimidin-2-amine
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Overview
Description
5-(4-Bromopyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of bromine and nitrogen atoms in its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 5-(4-Bromopyridin-2-yl)pyrimidin-2-amine typically involves the reaction of 4-bromopyridine-2-amine with a suitable pyrimidine derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine-2-amine is reacted with a pyrimidine boronic acid under basic conditions . Another method involves the direct amination of 4-bromopyridine with a pyrimidine derivative in the presence of a suitable base and solvent .
Chemical Reactions Analysis
5-(4-Bromopyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Bromopyridin-2-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory, antiviral, and anticancer compounds.
Chemical Biology: The compound is employed in the design of molecular probes for studying biological processes and pathways.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromopyridin-2-yl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of the bromine atom and nitrogen-containing rings allows for strong binding interactions with target proteins, influencing various biological pathways .
Comparison with Similar Compounds
5-(4-Bromopyridin-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-Amino-5-bromopyrimidine: Similar in structure but lacks the pyridine ring, making it less versatile in certain chemical reactions.
4-Bromo-2-aminopyridine: Contains a pyridine ring but lacks the pyrimidine moiety, limiting its applications in certain synthetic routes.
Properties
Molecular Formula |
C9H7BrN4 |
---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-(4-bromopyridin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H7BrN4/c10-7-1-2-12-8(3-7)6-4-13-9(11)14-5-6/h1-5H,(H2,11,13,14) |
InChI Key |
RAKZCMUEIRNLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C2=CN=C(N=C2)N |
Origin of Product |
United States |
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